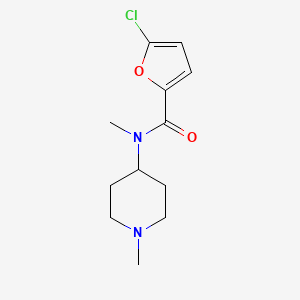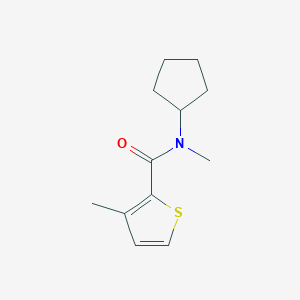![molecular formula C16H27NO3 B7508341 3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)
3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one, also known as CP 47,497, is a synthetic cannabinoid that is commonly used in scientific research. This compound is known for its ability to bind to cannabinoid receptors in the brain and produce psychoactive effects similar to those of THC, the active ingredient in marijuana.
Mécanisme D'action
3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one 47,497 binds to cannabinoid receptors in the brain, specifically the CB1 receptor. This binding activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. These neurotransmitters are responsible for the psychoactive effects of this compound 47,497, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound 47,497 has been shown to have a number of biochemical and physiological effects, including increased heart rate, decreased body temperature, and altered blood pressure. It has also been shown to have analgesic and anti-inflammatory properties, making it a potential treatment for chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one 47,497 in lab experiments is its potency and efficacy. This compound is highly selective for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation of using this compound 47,497 is its potential for abuse and addiction. This compound has been shown to have psychoactive effects similar to those of THC, which may make it difficult to use in certain research settings.
Orientations Futures
There are a number of future directions for research on 3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one 47,497. One area of interest is the development of new synthetic cannabinoids that are more selective for specific cannabinoid receptors. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body, including their potential for addiction and abuse. Additionally, researchers are interested in studying the potential therapeutic applications of this compound 47,497 and other synthetic cannabinoids, particularly in the treatment of chronic pain and inflammation.
Méthodes De Synthèse
3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one 47,497 can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-hydroxyindole, cyclohexanone, and 1,4-dioxaspiro[4.5]decane. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one 47,497 is commonly used in scientific research to study the effects of synthetic cannabinoids on the brain and body. This compound is often used as a reference standard for testing the potency and efficacy of other synthetic cannabinoids. It has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
Propriétés
IUPAC Name |
3-cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c18-15(7-6-14-4-2-1-3-5-14)17-10-8-16(9-11-17)19-12-13-20-16/h14H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAYZWXZDGLGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)






![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)


![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)


